4-(2,3,4-Trimethoxyphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4-Trimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a butan-2-one group attached to a 2,3,4-trimethoxyphenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-one typically involves the methylation of 2,3,4-trihydroxyphenyl formaldehyde using dimethyl sulfate and a quaternary ammonium salt as a phase transfer catalyst . The reaction is carried out in the presence of sodium hydroxide at a temperature range of 50-70°C. The resulting product is then purified through vacuum distillation and crystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques and custom synthesis to meet the demand for this compound in various industries .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trimethoxyphenyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,3,4-Trimethoxyphenyl)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(3,4,5-Trimethoxyphenyl)butan-2-one: Similar structure but with different positions of methoxy groups.
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Different substituents on the butanone group.
Uniqueness
4-(2,3,4-Trimethoxyphenyl)butan-2-one is unique due to its specific arrangement of methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h7-8H,5-6H2,1-4H3 |
InChI Key |
MDZHAMBECWEJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.